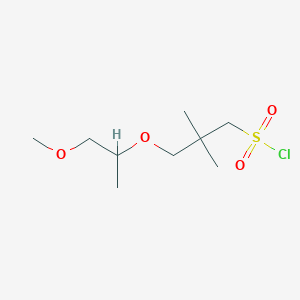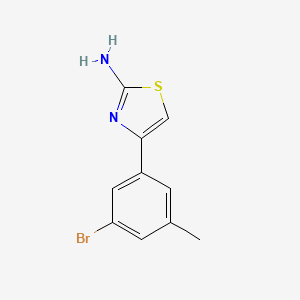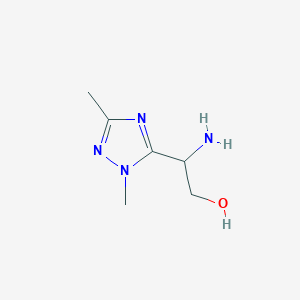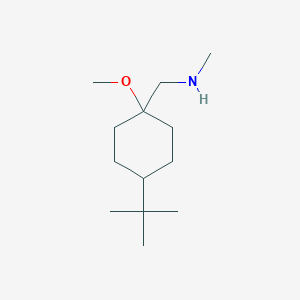
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a sulfonyl chloride group, which is known for its reactivity in various chemical reactions. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction is typically performed at low temperatures to control the rate of reaction and to ensure the purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product .
化学反応の分析
Types of Reactions
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Bases such as triethylamine are used to neutralize the hydrochloric acid formed during the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is used in various scientific research applications, including:
作用機序
The mechanism of action of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
類似化合物との比較
Similar Compounds
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonic acid: The precursor to the sulfonyl chloride derivative.
Sulfonyl Chloride Derivatives: Compounds with similar reactivity and applications, such as methanesulfonyl chloride and benzenesulfonyl chloride.
Uniqueness
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its specific structure, which includes a bulky dimethylpropane group and a methoxypropan-2-yloxy group. This unique structure imparts specific reactivity and properties that are valuable in various applications .
特性
分子式 |
C9H19ClO4S |
|---|---|
分子量 |
258.76 g/mol |
IUPAC名 |
3-(1-methoxypropan-2-yloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-8(5-13-4)14-6-9(2,3)7-15(10,11)12/h8H,5-7H2,1-4H3 |
InChIキー |
VLGGCJGSHVYMEH-UHFFFAOYSA-N |
正規SMILES |
CC(COC)OCC(C)(C)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)


